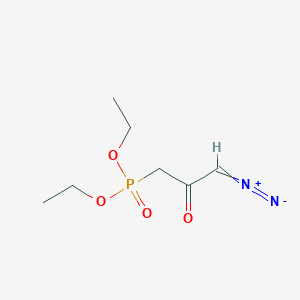
(4-Acetyl-3-chlorophenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetyl-3-chlorophenyl)boronic acid: is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with an acetyl group and a chlorine atom. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetyl-3-chlorophenyl)boronic acid typically involves the reaction of 4-acetyl-3-chlorophenyl magnesium bromide with trimethyl borate, followed by hydrolysis
Industrial Production Methods: Industrial production of boronic acids often involves similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (4-Acetyl-3-chlorophenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium complexes.
Oxidation: The boronic acid group can be oxidized to form phenols.
Substitution: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Hydroxy derivatives.
Substitution: Substituted aromatic compounds.
科学研究应用
Chemistry: (4-Acetyl-3-chlorophenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules via Suzuki-Miyaura coupling.
Industry: In the industrial sector, boronic acids are utilized in the manufacture of fine chemicals, agrochemicals, and advanced materials.
作用机制
The mechanism of action for (4-Acetyl-3-chlorophenyl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center.
相似化合物的比较
- 4-Chlorophenylboronic acid
- 3-Chlorophenylboronic acid
- 4-Acetylphenylboronic acid
Uniqueness: (4-Acetyl-3-chlorophenyl)boronic acid is unique due to the presence of both an acetyl group and a chlorine atom on the aromatic ring, which can influence its reactivity and the types of reactions it can undergo. This dual substitution pattern can provide additional functionalization options in synthetic applications.
属性
分子式 |
C8H8BClO3 |
|---|---|
分子量 |
198.41 g/mol |
IUPAC 名称 |
(4-acetyl-3-chlorophenyl)boronic acid |
InChI |
InChI=1S/C8H8BClO3/c1-5(11)7-3-2-6(9(12)13)4-8(7)10/h2-4,12-13H,1H3 |
InChI 键 |
LEPYOPGKNIBIBO-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C(=O)C)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Oxaspiro[3.4]octane-6-carbaldehyde](/img/structure/B13462483.png)
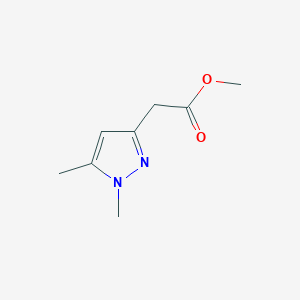

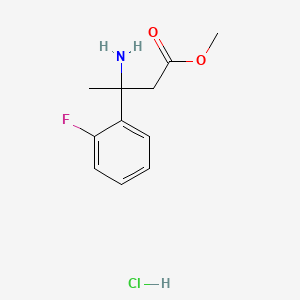
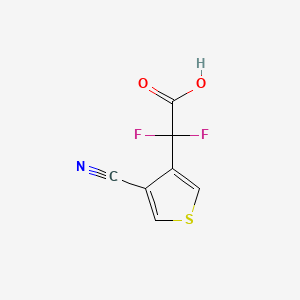
![methyl 2-hydroxy-2-[(2R)-pyrrolidin-2-yl]acetate hydrochloride](/img/structure/B13462509.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(2,4,6-trimethoxyphenyl)propanoic acid](/img/structure/B13462510.png)

![methyl (1S,2R,3S,4R)-3-aminobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13462531.png)
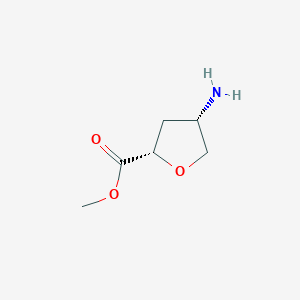

![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)

